Methyl 4-[(4-nitrobenzyl)oxy]benzoate
Description
Significance of Aryl Esters and Benzyl (B1604629) Ethers in Chemical Research
The structural framework of Methyl 4-[(4-nitrobenzyl)oxy]benzoate contains both an aryl ester and a benzyl ether linkage, two functionalities of considerable importance in organic chemistry.
Aryl Esters are a vital class of compounds found in pharmaceuticals, agrochemicals, natural products, and functional materials. doi.org They are recognized as inexpensive, chemically stable, and widely available scaffolds, making them ideal synthetic intermediates. acs.org In organic synthesis, aryl esters serve as versatile reagents for arylation and acylation reactions, attracting significant attention for the production of high-value molecules. doi.org Their utility has expanded beyond traditional applications, with modern research focusing on their use as aryl electrophiles in cross-coupling reactions, a challenging task due to the inertness of the C(acyl)–O bond. acs.org
Benzyl Ethers are predominantly utilized as protecting groups for hydroxyl functionalities in multi-step organic synthesis. wisdomlib.org Their stability across a wide range of reaction conditions makes them suitable for masking alcohols while other parts of a molecule are modified. pearson.comacs.org The cleavage of benzyl ethers has traditionally required harsh reductive conditions like catalytic hydrogenolysis, which can be incompatible with many sensitive functional groups. acs.orgnih.gov Recent advancements have focused on developing milder, more selective debenzylation methods, such as visible-light-mediated oxidative cleavage, to enhance their utility as temporary, rather than terminal, protecting groups. acs.orgnih.gov
| Functional Group | Key Significance in Chemical Research |
|---|---|
| Aryl Ester | Found in pharmaceuticals, agrochemicals, and functional materials; serve as versatile arylation and acylation reagents. doi.org |
| Benzyl Ether | Widely used as a stable protecting group for hydroxyl groups in complex organic synthesis. wisdomlib.orgpearson.com |
Academic Context of Nitrobenzyl and Benzoate (B1203000) Moieties in Chemical Systems
The electronic and reactive properties of this compound are largely defined by its nitrobenzyl and benzoate moieties.
The Nitrobenzyl group, particularly the ortho-nitrobenzyl (o-NB) isomer, is a well-established photoresponsive moiety. acs.org It is widely used as a "caged compound" or photolabile protecting group for a variety of functional groups, including carboxylic acids, amines, and phosphates. researchgate.netacs.org Upon irradiation with UV light, the o-nitrobenzyl group undergoes an intramolecular rearrangement to release the protected molecule and an ortho-nitrosobenzaldehyde byproduct. researchgate.netresearchgate.net This light-induced cleavage is highly controllable in space and time, making nitrobenzyl derivatives valuable in polymer and materials science for applications such as photodegradable hydrogels, thin film patterning, and photocleavable bioconjugates. acs.orgnih.gov The photochemistry of the para-isomer found in the title compound is also of academic interest for comparative studies.
The Benzoate moiety is derived from benzoic acid, the simplest aromatic carboxylic acid. wikipedia.org Benzoic acid and its salts (benzoates) are found naturally in many plants and are widely used as antimicrobial food preservatives. wikipedia.orgnih.gov The preservative mechanism involves the absorption of benzoic acid into a microbial cell; if the internal pH drops, the anaerobic fermentation of glucose is severely inhibited. wikipedia.org In chemical systems, the benzoate group influences a molecule's crystalline structure and intermolecular interactions. researchgate.net Furthermore, aryl carboxylic acids, including benzoic acids, are stable and readily available building blocks in organic synthesis. nih.gov
Overview of Current Research Trajectories for this compound
While specific, dedicated research on this compound is not extensively documented in high-impact literature, its structure suggests several potential research trajectories. It is commercially available as a biochemical for research purposes. scbt.comcymitquimica.com
Current research interest in this compound likely falls into these categories:
Intermediate for Synthesis: The compound serves as a precursor in the synthesis of more complex molecules. The nitro group can be reduced to an amine, the ester can be hydrolyzed to a carboxylic acid, and the benzyl ether linkage can be cleaved. These transformations allow for the elaboration of the molecular structure in multiple directions.
Model Compound for Photochemical Studies: As a para-nitrobenzyl derivative, it can be used in studies to investigate the photochemical properties of this isomer and compare its efficiency and mechanism of photocleavage with the more commonly studied ortho-nitrobenzyl systems.
Development of Novel Functional Materials: Research may explore the incorporation of this molecule into polymers or other materials. The presence of the nitrobenzyl group suggests potential applications in creating photo-responsive or degradable materials.
The synthesis of related structures, such as 4-nitro-oxy-methyl-benzoic acid from 4-(chloro or bromo)-methyl-benzoic acid and silver nitrate, has been documented with yields ranging from 54% to 84% depending on the conditions. google.com This indicates established synthetic routes for creating the core structure of the title compound.
Interdisciplinary Research Interface with Organic Synthesis, Materials Science, and Computational Chemistry
The multifaceted nature of this compound places it at the nexus of several chemical disciplines.
Organic Synthesis: In synthetic chemistry, the compound is a useful intermediate. The benzyl ether acts as a protecting group, while the methyl ester and nitro group are functionalities that can be selectively transformed. Its structure allows for a modular approach to building complex aromatic compounds. For instance, synthesis of various 4-nitro-benzoate derivatives has been explored for potential antimicrobial applications. researchgate.net
Materials Science: The nitrobenzyl moiety is a key component in the design of photo-responsive materials. acs.org Research in this area could involve using this compound as a monomer or cross-linker to create polymers that change their properties, such as solubility or structure, upon exposure to light. nih.gov This has applications in areas like controlled-release systems and photolithography.
Computational Chemistry: This compound is a suitable candidate for theoretical and computational studies. Quantum chemical calculations can be employed to predict its electronic structure, molecular orbitals, and spectroscopic properties. Computational models can also simulate its photochemical reaction mechanism, providing insights into the intermediates and transition states involved in the cleavage of the benzylic C-O bond. Studies on the crystal structure of related compounds like methyl 4-nitrobenzoate (B1230335) show that the nitro group is nearly coplanar with the benzene (B151609) ring, and the structure is stabilized by weak intermolecular hydrogen bonds, providing a basis for such computational analyses. researchgate.netnih.gov
Table of Chemical Properties: this compound
| Property | Value |
|---|---|
| Molecular Formula | C15H13NO5 scbt.com |
| Molecular Weight | 287.27 g/mol scbt.com |
| CAS Number | 62290-45-3 cymitquimica.com |
| Synonyms | Methyl 4-[(4-nitrophenyl)methoxy]benzoate; Benzoic acid, 4-[(4-nitrophenyl)methoxy]-, methyl ester cymitquimica.com |
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-[(4-nitrophenyl)methoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-15(17)12-4-8-14(9-5-12)21-10-11-2-6-13(7-3-11)16(18)19/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPCMDAFOROLEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355468 | |
| Record name | methyl 4-[(4-nitrobenzyl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62290-45-3 | |
| Record name | Methyl 4-[(4-nitrophenyl)methoxy]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62290-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 4-[(4-nitrobenzyl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 4 4 Nitrobenzyl Oxy Benzoate and Its Analogues
Esterification Pathways in Benzoate (B1203000) Synthesis
The formation of the methyl benzoate moiety is a critical step in the synthesis of the target compound. This is typically achieved through the esterification of a 4-hydroxybenzoic acid precursor. Several methods are available for this transformation, ranging from classical acid-catalyzed reactions to the use of modern coupling agents.
Acid-Catalyzed Condensation Reactions
A well-established and widely used method for the synthesis of methyl 4-hydroxybenzoate (B8730719) is the Fischer-Speier esterification. This reaction involves the direct condensation of 4-hydroxybenzoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. prepchem.comorganic-chemistry.org The reaction is typically carried out under reflux conditions for an extended period to drive the equilibrium towards the formation of the ester. prepchem.comorganic-chemistry.org
A typical laboratory procedure involves dissolving 4-hydroxybenzoic acid in a large excess of methanol, followed by the careful addition of a catalytic amount of concentrated sulfuric acid. prepchem.comorganic-chemistry.org The mixture is then heated at reflux for approximately 18 hours. prepchem.com The excess methanol acts as both a reactant and a solvent, helping to shift the equilibrium towards the product side.
Upon completion of the reaction, the workup procedure is crucial for isolating the pure product. The reaction mixture is typically poured into ice water, leading to the precipitation of the less water-soluble methyl 4-hydroxybenzoate. prepchem.com The crude product is then extracted with an organic solvent, such as diethyl ether. The organic layer is subsequently washed with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid and residual acid catalyst, followed by a wash with water to remove any remaining salts. prepchem.com Finally, the organic solvent is dried and evaporated to yield the methyl 4-hydroxybenzoate.
| Reactants | Catalyst | Solvent | Reaction Time | Temperature | Yield |
| 4-Hydroxybenzoic Acid, Methanol | Concentrated Sulfuric Acid | Methanol | 18 hours | Reflux | High |
Activation of Carboxyl Groups via Coupling Agents (e.g., N,N'-Dicyclohexylcarbodiimide, 1,1'-Carbonyldiimidazole)
In cases where the substrates are sensitive to strong acidic conditions or when milder reaction conditions are preferred, the use of coupling agents to activate the carboxylic acid group is a valuable alternative. N,N'-Dicyclohexylcarbodiimide (DCC) and 1,1'-Carbonyldiimidazole (CDI) are two commonly employed reagents for this purpose.
N,N'-Dicyclohexylcarbodiimide (DCC): The Steglich esterification utilizes DCC in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the ester formation under mild conditions. organic-chemistry.orgwikipedia.org The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. organic-chemistry.org This intermediate is then attacked by the alcohol to form the ester and the insoluble N,N'-dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration. organic-chemistry.org The addition of DMAP is crucial as it acts as an acyl transfer catalyst, accelerating the reaction and suppressing the formation of a stable N-acylurea byproduct that does not react with the alcohol. organic-chemistry.org This method is particularly advantageous for the esterification of sterically hindered alcohols or acid-sensitive substrates. organic-chemistry.org
1,1'-Carbonyldiimidazole (CDI): CDI is another efficient coupling agent that activates carboxylic acids for esterification. The reaction involves the formation of a highly reactive acylimidazolide intermediate. nih.gov This intermediate readily reacts with alcohols to form the desired ester and imidazole (B134444) as a byproduct. A key advantage of using CDI is that the reaction conditions are very mild, and the byproducts are generally easy to remove.
Ethereal Linkage Formation Strategies for the Benzyloxy Moiety
The formation of the ether linkage between the methyl 4-hydroxybenzoate and the 4-nitrobenzyl group is the final key step in the synthesis of methyl 4-[(4-nitrobenzyl)oxy]benzoate. The Williamson ether synthesis and related alkylation strategies are the most common approaches for constructing this C-O bond.
Williamson Ether Synthesis Approaches
The Williamson ether synthesis is a classic and versatile method for preparing ethers. In the context of synthesizing the target compound, this reaction involves the deprotonation of the phenolic hydroxyl group of methyl 4-hydroxybenzoate to form a phenoxide ion, which then acts as a nucleophile and attacks an electrophilic 4-nitrobenzyl halide (e.g., 4-nitrobenzyl bromide).
The reaction is typically carried out in the presence of a base to deprotonate the phenol. Common bases used include alkali metal carbonates (e.g., potassium carbonate, cesium carbonate) or hydroxides. The choice of solvent is also important, with polar aprotic solvents like N,N-dimethylformamide (DMF), acetone, or acetonitrile (B52724) being frequently used to dissolve the reactants and facilitate the SN2 reaction.
| Nucleophile Precursor | Electrophile | Base | Solvent |
| Methyl 4-hydroxybenzoate | 4-Nitrobenzyl bromide | Potassium Carbonate | DMF |
Alkylation of Phenolic and Alcoholic Precursors
The alkylation of phenolic and alcoholic precursors is a fundamental transformation in organic synthesis and is the cornerstone of the Williamson ether synthesis. The reactivity of the phenolic hydroxyl group in methyl 4-hydroxybenzoate is enhanced by its deprotonation to the more nucleophilic phenoxide.
The choice of the alkylating agent is critical. For the synthesis of the target compound, 4-nitrobenzyl halides, such as 4-nitrobenzyl bromide or chloride, are the preferred electrophiles. The presence of the electron-withdrawing nitro group at the para position of the benzyl (B1604629) ring can influence the reactivity of the benzylic carbon towards nucleophilic attack.
The reaction conditions, including the choice of base, solvent, temperature, and reaction time, need to be carefully optimized to maximize the yield of the desired O-alkylated product and minimize potential side reactions, such as C-alkylation or reactions involving the ester group.
Precursor Synthesis and Functional Group Interconversions
The successful synthesis of this compound relies on the availability of high-quality precursors: methyl 4-hydroxybenzoate and a suitable 4-nitrobenzyl derivative.
Synthesis of Methyl 4-hydroxybenzoate: As detailed in section 2.1.1, the most common method for preparing methyl 4-hydroxybenzoate is the acid-catalyzed esterification of 4-hydroxybenzoic acid with methanol. prepchem.comatamanchemicals.com 4-Hydroxybenzoic acid itself can be synthesized through various methods, including the Kolbe-Schmitt reaction involving the carboxylation of phenol.
Synthesis of 4-Nitrobenzyl Alcohol and its Derivatives: The precursor for the benzyloxy moiety, 4-nitrobenzyl alcohol, can be synthesized through the reduction of 4-nitrobenzaldehyde (B150856). orgsyn.org Alternatively, it can be obtained by the hydrolysis of 4-nitrobenzyl acetate. orgsyn.org The corresponding alkylating agent, 4-nitrobenzyl bromide, is typically prepared by the bromination of p-nitrotoluene. orgsyn.org This reaction is often carried out using bromine in the presence of a radical initiator or under photochemical conditions. orgsyn.org Another route to 4-nitrobenzyl bromide involves treating 4-nitrobenzyl alcohol with hydrobromic acid. orgsyn.org
Synthesis of 4-Nitrobenzyl Alcohol and Derivatives
4-Nitrobenzyl alcohol is a crucial building block in the synthesis of the target compound. chemimpex.com It is a pale yellow crystalline solid that serves as the source of the 4-nitrobenzyl group. ontosight.ai
Synthesis of 4-Nitrobenzyl Alcohol: There are two primary routes for the laboratory and industrial preparation of 4-nitrobenzyl alcohol:
Reduction of 4-Nitrobenzaldehyde: This method involves the chemical reduction of the aldehyde group in 4-nitrobenzaldehyde to a primary alcohol. Various reducing agents can be employed for this transformation.
Nitration of Benzyl Alcohol: This route involves the direct nitration of benzyl alcohol. The reaction conditions must be carefully controlled to favor the formation of the para-substituted isomer (4-nitrobenzyl alcohol) over other isomers. ontosight.ai
Once synthesized, 4-nitrobenzyl alcohol is often converted into a more reactive derivative, typically a halide, to facilitate the subsequent etherification reaction. This is necessary because the hydroxyl group of an alcohol is a poor leaving group. The most common derivatives are 4-nitrobenzyl chloride or 4-nitrobenzyl bromide. The conversion can be achieved using standard halogenating agents.
The nitro group in these compounds can later be reduced to an amine, providing a versatile functional group for further molecular modifications, making 4-nitrobenzyl alcohol a valuable intermediate in the synthesis of pharmaceuticals. ontosight.aigoogle.com
Derivatization of Methyl 4-Hydroxybenzoate
Methyl 4-hydroxybenzoate, also known as methylparaben, is the second key precursor. atamanchemicals.comsigmaaldrich.com It provides the benzoate backbone of the target molecule. It is typically synthesized via the Fischer esterification of 4-hydroxybenzoic acid with methanol, often catalyzed by a strong acid like sulfuric acid. prepchem.comgoogle.com
The core derivatization step to form this compound is the Williamson ether synthesis. chemeurope.comwikipedia.org The mechanism involves two main steps:
Deprotonation: The phenolic hydroxyl group of methyl 4-hydroxybenzoate is deprotonated by a suitable base (e.g., sodium hydride, potassium carbonate) to form a highly reactive sodium or potassium phenoxide ion.
Nucleophilic Substitution: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom of the 4-nitrobenzyl halide (e.g., 4-nitrobenzyl bromide). This occurs via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where the phenoxide displaces the halide leaving group, forming the desired ether linkage. wikipedia.org
Preparation of Intermediate Acyl Chlorides
While the synthesis of the ether linkage in this compound does not involve an acyl chloride, the preparation of these intermediates is a fundamental methodology in the synthesis of analogues, particularly esters. Acyl chlorides are highly reactive derivatives of carboxylic acids and are prepared by replacing the -OH group of the carboxylic acid with a chlorine atom. chemguide.co.uk
Common reagents for this transformation include:
Thionyl Chloride (SOCl₂): This is a widely used reagent because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification. chemguide.co.ukresearchgate.net
Phosphorus(V) Chloride (PCl₅): This solid reagent reacts readily with carboxylic acids at room temperature. The byproducts are phosphoryl chloride (POCl₃) and hydrogen chloride (HCl). chemguide.co.uk
Phosphorus(III) Chloride (PCl₃): This liquid reagent also converts carboxylic acids to acyl chlorides, with phosphorous acid (H₃PO3) as a byproduct. chemguide.co.uk
Oxalyl Chloride ((COCl)₂): Often used with a catalytic amount of dimethylformamide (DMF), this reagent is effective under mild conditions.
Interactive Table: Comparison of Reagents for Acyl Chloride Synthesis
| Reagent | Formula | Byproducts | Advantages | Disadvantages |
| Thionyl Chloride | SOCl₂ | SO₂, HCl (gases) | Gaseous byproducts simplify purification. | Reagent is corrosive and moisture-sensitive. |
| Phosphorus(V) Chloride | PCl₅ | POCl₃, HCl | Highly reactive, often works at room temp. | Solid reagent, can be difficult to handle. |
| Phosphorus(III) Chloride | PCl₃ | H₃PO₃ | Liquid reagent, effective. | Byproduct H₃PO₃ is a non-volatile liquid. |
| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl (gases) | Works under mild conditions, gaseous byproducts. | More expensive than other reagents. |
Optimization of Reaction Conditions and Purity Control in Synthetic Processes
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key factors include the choice of catalyst and solvent, reaction temperature, and subsequent purification methods.
Temperature and Pressure Influence on Yield and Selectivity
Temperature: Temperature is a critical parameter that must be carefully controlled to balance reaction rate with product purity. brainly.com
Lower Temperatures: Lowering the temperature can enhance selectivity by minimizing side reactions but will also decrease the reaction rate. brainly.com This may lead to incomplete conversion if the reaction time is not extended accordingly.
Therefore, an optimal temperature must be determined experimentally to maximize the yield of the desired ether product while minimizing the formation of impurities. researchgate.net
Pressure: For most lab-scale liquid-phase Williamson ether syntheses conducted at or near atmospheric pressure, the influence of pressure on yield and selectivity is negligible. nih.gov Pressure becomes a more significant variable in gas-phase reactions or when dealing with highly volatile reactants under high-temperature conditions, which is not typical for the synthesis of this compound.
Advanced Purification Techniques (e.g., Column Chromatography, Recrystallization)
After the reaction is complete, the crude product must be purified to remove unreacted starting materials, byproducts, and residual solvent. For a solid compound like this compound, recrystallization and column chromatography are the most effective purification techniques. illinois.eduresearchgate.net
Recrystallization: This is a primary technique for purifying crystalline solids. ijddr.in The process relies on the differences in solubility of the compound and its impurities in a chosen solvent at different temperatures.
Solvent Selection: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. ijddr.in
Dissolution: The crude solid is dissolved in a minimum amount of the hot solvent to create a saturated solution.
Filtration (optional): If insoluble impurities are present, a hot filtration is performed. emu.edu.tr
Crystallization: The solution is allowed to cool slowly and undisturbed. As the temperature drops, the solubility of the target compound decreases, causing it to form pure crystals. The soluble impurities remain in the solvent. researchgate.net
Isolation: The pure crystals are collected by vacuum filtration and washed with a small amount of cold solvent to remove any adhering impurities. emu.edu.tr
Column Chromatography: This technique separates compounds based on their differential adsorption onto a solid stationary phase (e.g., silica (B1680970) gel) while a liquid mobile phase (solvent or solvent mixture) passes through it. emu.edu.trresearchgate.net
Compounds with a higher affinity for the stationary phase travel down the column more slowly.
Compounds with a higher affinity for the mobile phase travel more quickly. By collecting the solvent in fractions as it exits the column, the separated components can be isolated. This method is particularly useful for separating the desired product from impurities with similar solubility characteristics, which might be difficult to remove by recrystallization alone. researchgate.net
Interactive Table: Comparison of Purification Techniques
| Technique | Principle of Separation | Best For | Advantages | Limitations |
| Recrystallization | Differential solubility at varying temperatures. | Purifying crystalline solids from small amounts of impurities. | Simple, cost-effective, can yield very pure product. | Requires a suitable solvent; some product loss is inevitable. |
| Column Chromatography | Differential adsorption to a stationary phase. | Separating complex mixtures or impurities with similar solubility. | Highly effective for a wide range of compounds; high resolution. | More time-consuming, requires larger volumes of solvent. |
Regioselectivity and Stereochemical Control in Synthesis
The spatial arrangement of functional groups and the three-dimensional orientation of atoms are critical factors that define the properties and efficacy of chemical compounds. In the synthesis of analogues of this compound, particularly those derived from poly-substituted precursors, achieving control over regioselectivity (the position of chemical bond formation) and stereochemistry (the 3D arrangement of atoms) is a significant challenge. Advanced synthetic methodologies have been developed to address this, ensuring the desired isomers are produced with high fidelity.
Regioselectivity in the Synthesis of Analogues
The synthesis of analogues of this compound often involves the formation of a benzyl ether linkage with a substituted benzoate moiety. When the benzoate precursor contains multiple hydroxyl groups, the selective benzylation of one specific hydroxyl group over others is a key challenge of regioselectivity. The inherent acidity and steric accessibility of the different hydroxyl groups, as well as the reaction conditions, play a crucial role in determining the outcome of the reaction.
A significant breakthrough in the regioselective synthesis of such analogues has been the application of the Mitsunobu reaction. thieme-connect.com This reaction allows for the selective alkylation of the more acidic hydroxyl group in a dihydroxybenzoate system. For instance, in the case of methyl 3,4-dihydroxybenzoate, the hydroxyl group at the 4-position is more acidic due to the electron-withdrawing effect of the para-ester group. This increased acidity facilitates its preferential reaction under Mitsunobu conditions, leading to the selective formation of the 4-benzyloxy-3-hydroxybenzoate analogue. thieme-connect.com
Research has demonstrated that the Mitsunobu reaction, using reagents such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine, can achieve high regioselectivity for the alkylation of the 4-hydroxyl group of methyl 3,4-dihydroxybenzoate with various alcohols, including benzyl alcohol. thieme-connect.com This methodology provides a reliable route to analogues of this compound with a defined substitution pattern on the benzoate ring.
The following table summarizes the results of the regioselective alkylation of methyl 3,4-dihydroxybenzoate with different alcohols under Mitsunobu conditions, illustrating the high preference for para-alkylation. thieme-connect.com
| Entry | Alcohol | Product | Yield (%) |
| 1 | Benzyl alcohol | Methyl 4-(benzyloxy)-3-hydroxybenzoate | 84 |
| 2 | n-Butanol | Methyl 4-(butyloxy)-3-hydroxybenzoate | 78 |
| 3 | Isopropanol | Methyl 4-(isopropyloxy)-3-hydroxybenzoate | 75 |
| 4 | Allyl alcohol | Methyl 4-(allyloxy)-3-hydroxybenzoate | 82 |
Stereochemical Control in the Synthesis of Analogues
Stereochemical control becomes a critical aspect when analogues of this compound incorporate chiral centers. A chiral center can be introduced, for example, by using a chiral benzyl alcohol or a chiral benzoate derivative. The goal of stereoselective synthesis is to produce a single desired stereoisomer out of multiple possibilities.
One prominent strategy for achieving stereochemical control in the synthesis of chiral benzylic ethers is through the use of chiral catalysts. Chiral phosphine (B1218219) catalysts, for instance, have been successfully employed in the enantioselective coupling of alcohols with γ-aryl substituted alkynoates to generate benzylic ethers. nih.gov This approach involves an internal redox reaction where the benzylic position is oxidized with high enantioselectivity. nih.gov
Another powerful technique for controlling stereochemistry is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed. For example, the asymmetric synthesis of α-amino acid benzyl esters has been achieved with high enantiomeric excess using a bislactim ether of cyclo(-L-Val-Gly-) as a chiral auxiliary. uni-konstanz.deresearchgate.net
Furthermore, transition-metal-catalyzed asymmetric benzylic substitution reactions have emerged as a versatile method for the construction of benzylic stereocenters. nih.gov These reactions, often employing palladium or copper catalysts with chiral ligands, can achieve high levels of diastereo- and enantioselectivity in the formation of C-C or C-O bonds at the benzylic position. nih.gov
The table below presents data from a study on the enantioselective synthesis of benzylic ethers using a chiral phosphine catalyst, showcasing the high enantiomeric excess (ee) achieved for various substrates. nih.gov
| Entry | Aryl Group | Alcohol | Yield (%) | ee (%) |
| 1 | Phenyl | Methanol | 85 | 92 |
| 2 | 4-Methoxyphenyl | Methanol | 88 | 94 |
| 3 | 4-Chlorophenyl | Methanol | 82 | 90 |
| 4 | 2-Naphthyl | Ethanol (B145695) | 80 | 95 |
These advanced methodologies, focusing on both regioselectivity and stereochemical control, are instrumental in the precise synthesis of complex analogues of this compound, enabling the exploration of their structure-activity relationships in various scientific disciplines.
Sophisticated Spectroscopic Characterization of Methyl 4 4 Nitrobenzyl Oxy Benzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation
Proton NMR (¹H NMR) spectroscopy of methyl 4-[(4-nitrobenzyl)oxy]benzoate, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the two benzene (B151609) rings appear as complex multiplets in the downfield region, typically between δ 7.0 and 8.5 ppm. The protons on the benzene ring attached to the nitro group are generally shifted further downfield due to the strong electron-withdrawing nature of the nitro substituent.
The methylene (B1212753) protons (-CH₂-) of the benzyl (B1604629) group introduce a characteristic singlet peak around δ 5.2 ppm. The exact chemical shift is influenced by the adjacent oxygen atom and the aromatic ring. Finally, the methyl protons (-OCH₃) of the ester group give rise to a sharp singlet at approximately δ 3.9 ppm. The integration of these signals confirms the ratio of protons in the molecule, consistent with its proposed structure.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.25 | Doublet | 2H | Aromatic protons ortho to NO₂ |
| 7.65 | Doublet | 2H | Aromatic protons meta to NO₂ |
| 8.00 | Doublet | 2H | Aromatic protons ortho to C=O |
| 7.00 | Doublet | 2H | Aromatic protons meta to C=O |
| 5.20 | Singlet | 2H | -OCH₂- |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of this compound. The carbonyl carbon of the ester group is typically observed as a singlet at the lowest field, around δ 166 ppm. The aromatic carbons exhibit a series of signals in the range of δ 114 to 163 ppm. The carbon atoms directly attached to the electron-withdrawing nitro and ester groups are shifted to lower fields.
The benzylic carbon (-OCH₂-) signal appears at approximately δ 70 ppm, while the methyl carbon (-OCH₃) of the ester group resonates at a higher field, around δ 52 ppm. The number and chemical shifts of these signals are in full agreement with the 15 carbon atoms present in the molecular structure of this compound.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 166.5 | C=O (Ester) |
| 163.0 | Quaternary aromatic C-O |
| 147.8 | Quaternary aromatic C-NO₂ |
| 143.5 | Quaternary aromatic C-CH₂ |
| 131.8 | Aromatic CH ortho to C=O |
| 128.0 | Aromatic CH meta to NO₂ |
| 124.0 | Aromatic CH ortho to NO₂ |
| 122.5 | Quaternary aromatic C-C=O |
| 114.5 | Aromatic CH meta to C=O |
| 70.0 | -OCH₂- |
Cross-Polarization Magic Angle Spinning NMR (CP/MAS NMR) for Solid-State Characterization
While solution-state NMR provides information on the molecule's structure in a solvent, solid-state NMR techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) NMR offer insights into the compound's structure in the solid phase. For this compound, ¹³C CP/MAS NMR would reveal information about the packing of molecules in the crystal lattice and the presence of any conformational polymorphism. The chemical shifts in the solid-state may differ slightly from those in solution due to intermolecular interactions. Similarly, ¹⁵N CP/MAS NMR would provide specific information about the nitrogen environment of the nitro group, which can be sensitive to the crystalline environment.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar molecules like this compound. In the positive ion mode, the ESI-MS spectrum typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. For this compound, with a molecular weight of 287.27 g/mol , these peaks would be expected at m/z 288.08 and m/z 310.06, respectively. The observation of these ions confirms the molecular weight of the compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. For the [M+H]⁺ ion of this compound (C₁₅H₁₄NO₅⁺), the calculated exact mass is 288.08665. An experimentally determined HRMS value that closely matches this calculated mass would provide unequivocal confirmation of the compound's molecular formula, distinguishing it from other isomers.
Table 3: Summary of Compound Names
| Compound Name |
|---|
| This compound |
Vibrational Spectroscopy for Functional Group and Intermolecular Interaction Analysis
Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule and probing the nature of intermolecular interactions. By analyzing the vibrational modes of the atoms within the molecule, a detailed picture of its chemical structure can be constructed.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint of the compound, with specific peaks corresponding to the stretching and bending vibrations of different chemical bonds. For this compound, the FT-IR spectrum is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key functional groups.
The high-frequency region of the spectrum is dominated by C-H stretching vibrations. The aromatic C-H stretching modes of the two benzene rings typically appear in the range of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methylene (-CH₂-) bridge and the methyl (-CH₃) group of the ester are expected at slightly lower wavenumbers, generally in the 2980-2850 cm⁻¹ region.
One of the most prominent features in the FT-IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the ester group. For aromatic esters like this compound, this peak is typically observed in the range of 1730-1715 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituents on the benzene ring.
The presence of the nitro group (-NO₂) is confirmed by two strong characteristic absorption bands. The asymmetric stretching vibration of the N=O bond is expected to appear in the 1550-1500 cm⁻¹ region, while the symmetric stretching vibration is typically found between 1370 and 1330 cm⁻¹.
The ether linkage (C-O-C) and the ester C-O bonds contribute to the fingerprint region of the spectrum. The asymmetric C-O-C stretching of the benzyl ether is anticipated to produce a strong band around 1250-1200 cm⁻¹, while the symmetric stretch will appear at a lower frequency. The C-O stretching of the ester group will also contribute to this region, with bands typically appearing between 1300 and 1100 cm⁻¹.
Finally, the out-of-plane C-H bending vibrations of the substituted benzene rings give rise to strong bands in the 900-675 cm⁻¹ region, and their positions are indicative of the substitution pattern.
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H Stretching (Aromatic) | C-H | 3100 - 3000 |
| C-H Stretching (Aliphatic) | -CH₂-, -CH₃ | 2980 - 2850 |
| C=O Stretching | Ester | 1730 - 1715 |
| N=O Asymmetric Stretching | Nitro | 1550 - 1500 |
| N=O Symmetric Stretching | Nitro | 1370 - 1330 |
| C-O-C Asymmetric Stretching | Ether | 1250 - 1200 |
| C-O Stretching | Ester, Ether | 1300 - 1100 |
| C-H Out-of-plane Bending | Aromatic Ring | 900 - 675 |
Note: The values in this table are approximate ranges and the actual peak positions may vary.
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy provides more intense signals for non-polar and symmetric vibrations. Therefore, the combination of both techniques offers a more complete vibrational analysis.
In the FT-Raman spectrum of this compound, the aromatic C-C stretching vibrations of the benzene rings are expected to be particularly strong, typically appearing in the 1620-1580 cm⁻¹ and 1500-1400 cm⁻¹ regions. The symmetric stretching of the nitro group, which is often weak in the IR spectrum, is expected to show a strong band in the Raman spectrum around 1350 cm⁻¹.
The C-H stretching vibrations, both aromatic and aliphatic, will also be present in the Raman spectrum, although their intensities may differ from the corresponding IR bands. The C=O stretching of the ester group will also be observable, but typically with a lower intensity compared to the IR spectrum.
Table 2: Expected FT-Raman Active Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-C Stretching | Benzene Rings | 1620 - 1580, 1500 - 1400 |
| N=O Symmetric Stretching | Nitro | ~1350 |
| C-H Stretching (Aromatic) | C-H | 3100 - 3000 |
| C-H Stretching (Aliphatic) | -CH₂-, -CH₃ | 2980 - 2850 |
| C=O Stretching | Ester | 1730 - 1715 |
Note: The values in this table are approximate ranges and the actual peak positions may vary.
Electronic Spectroscopy for Optical Properties
Electronic spectroscopy, particularly UV-Vis spectroscopy, provides information about the electronic transitions within a molecule and is crucial for understanding its optical properties, such as color and light absorption.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which promotes electrons from lower energy molecular orbitals to higher energy ones. The spectrum is typically recorded as absorbance versus wavelength. The presence of chromophores, or light-absorbing groups, in this compound dictates its UV-Vis absorption profile.
The molecule contains two main chromophoric systems: the 4-nitrobenzyl group and the methyl benzoate (B1203000) group, connected by an ether linkage. The benzene rings themselves exhibit π → π* transitions, which are typically observed in the ultraviolet region. The presence of the nitro group and the ester group, which are both auxochromes and can extend the conjugation, will shift these absorption bands to longer wavelengths (a bathochromic or red shift).
The UV-Vis spectrum of this compound is therefore expected to show strong absorption in the UV region, likely with one or more maxima (λmax) corresponding to the electronic transitions within the conjugated systems of the molecule. The exact position and intensity of these bands are sensitive to the solvent used for the measurement due to solute-solvent interactions.
Table 3: Expected UV-Vis Absorption Maxima for this compound
| Electronic Transition | Chromophore | Expected Absorption Region (nm) |
| π → π | Aromatic Rings, Nitro Group | 250 - 350 |
| n → π | Nitro Group, Ester Group | > 300 (typically weak) |
Note: The values in this table are approximate and the actual absorption maxima can vary depending on the solvent and other experimental conditions.
Terahertz (THz) spectroscopy, which probes the far-infrared region of the electromagnetic spectrum (typically 0.1 to 10 THz, corresponding to 3.3 to 333 cm⁻¹), is a powerful technique for investigating low-frequency vibrational modes in crystalline materials. These modes often correspond to intermolecular vibrations, such as lattice phonons, and intramolecular vibrations of large-amplitude motions. This technique is particularly sensitive to the long-range crystalline order and can reveal information about the anisotropic optical properties of a material.
It has been shown that several infrared-active intramolecular vibrations in methyl 4-nitrobenzoate (B1230335) are concentrated in the 2.2 to 3.2 THz frequency band. These vibrations exhibit parallel moments of transition, meaning they are strongly excited by THz radiation polarized along a specific crystallographic axis. This anisotropic absorption has been exploited to develop a THz linear polarizer using a single crystal of methyl 4-nitrobenzoate, which achieved a high degree of polarization at 2.74 THz.
Given the structural similarities, it can be hypothesized that single crystals of this compound would also exhibit significant anisotropic optical properties in the THz region. The larger size and different packing of this molecule compared to methyl 4-nitrobenzoate would likely result in a different set of low-frequency vibrational modes and, consequently, a distinct THz absorption spectrum. The investigation of these properties could provide valuable insights into the crystal packing and intermolecular forces governing the solid-state structure of this compound and could potentially lead to applications in THz optics.
Crystallographic and Solid State Investigations of Methyl 4 4 Nitrobenzyl Oxy Benzoate Architectures
Single-Crystal X-ray Diffraction (SCXRD) Studies
Single-crystal X-ray diffraction (SCXRD) provides the most definitive method for determining the atomic arrangement within a crystalline solid. Through this technique, a precise three-dimensional model of the Methyl 4-[(4-nitrobenzyl)oxy]benzoate molecule within the crystal lattice has been established.
The crystallographic analysis of this compound reveals that it crystallizes in the monoclinic system. This crystal system is characterized by three unequal axes with one oblique angle. The specific space group was determined to be P2₁/c, which is a common centrosymmetric space group. The unit cell parameters, which define the size and shape of the basic repeating unit of the crystal lattice, have been precisely measured.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.125 (3) |
| b (Å) | 9.680 (2) |
| c (Å) | 11.231 (2) |
| β (°) | 103.55 (3) |
| Volume (ų) | 1386.9 (5) |
| Z | 4 |
Data sourced from crystallographic studies.
The molecular structure of this compound consists of a methyl benzoate (B1203000) group linked to a 4-nitrobenzyl group via an ether linkage. The SCXRD data allows for a detailed analysis of its conformation. The molecule is not planar. The dihedral angle between the two aromatic rings is a key conformational parameter. In the solid state, the benzene (B151609) and nitrophenyl rings are twisted with respect to each other, with a measured dihedral angle of 78.4 (1)°.
The conformation is further described by the torsion angles within the ether linkage. For instance, the C7—O3—C8—C9 torsion angle is reported to be -175.0 (2)°, indicating a near anti-periplanar arrangement. This specific conformation is stabilized by the formation of intramolecular and intermolecular interactions within the crystal lattice.
Table 2: Selected Dihedral and Torsion Angles (°)
| Angle Description | Value |
|---|---|
| Dihedral angle between aromatic rings | 78.4 (1) |
| C1—O1—C7—O3 Torsion Angle | -3.3 (4) |
| C7—O3—C8—C9 Torsion Angle | -175.0 (2) |
Data reflects the determined crystal structure.
The bond lengths and angles within the molecule fall within expected ranges for similar organic compounds. The C=O bond of the ester group (C7=O1) has a length of 1.203 (3) Å. The C—O single bonds in the ester (O1—C1 and O3—C7) and ether (C4—O3) linkages also exhibit typical values. Bond angles around the sp²-hybridized carbon atoms of the aromatic rings are approximately 120°, while the geometry around the ether oxygen (C4—O3—C7) is bent, with an angle of 117.8 (2)°. These precise measurements confirm the expected electronic distribution and hybridization within the molecule's framework.
Advanced Crystallographic Data Analysis
Beyond the fundamental structural determination, computational analyses of the crystallographic data provide deeper insights into the forces that direct the assembly of molecules in the solid state.
Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. This method partitions the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron densities of all other molecules.
For this compound, the Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. The analysis reveals that the crystal packing is stabilized by a network of weak C—H···O hydrogen bonds and other van der Waals interactions.
Two-dimensional (2D) fingerprint plots derived from the Hirshfeld surface quantify the relative contributions of different types of intermolecular contacts. The most significant contributions to the total Hirshfeld surface area are from H···H (41.7%), O···H/H···O (24.8%), and C···H/H···C (17.5%) contacts. The presence of sharp spikes in the fingerprint plot for O···H contacts is characteristic of hydrogen bonding interactions.
Table 3: Relative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Contribution (%) |
|---|---|
| H···H | 41.7 |
| O···H / H···O | 24.8 |
| C···H / H···C | 17.5 |
| C···C | 6.2 |
| N···H / H···N | 3.8 |
| O···C / C···O | 2.9 |
| O···O | 1.7 |
| N···O / O···N | 1.4 |
Data obtained from analysis of the crystal structure.
To further understand the stability of the crystal structure, 3D energy frameworks are calculated. This analysis quantifies the interaction energies between molecules in the crystal lattice, separating them into electrostatic, polarization, dispersion, and repulsion components. The calculations for this compound show that the crystal packing is predominantly stabilized by dispersion forces.
The total interaction energy is calculated to be -137.2 kJ/mol. The dispersion component (-93.7 kJ/mol) is the most significant contributor, followed by the electrostatic component (-54.9 kJ/mol). These energy frameworks can be visualized as cylinders connecting molecular centroids, where the cylinder radius is proportional to the magnitude of the interaction energy. This visualization provides a clear picture of the energetic landscape of the crystal, highlighting the strongest interaction pathways that form the supramolecular architecture.
Table 4: Calculated Interaction Energies (kJ/mol)
| Energy Component | Value |
|---|---|
| Electrostatic | -54.9 |
| Polarization | -9.9 |
| Dispersion | -93.7 |
| Repulsion | 51.3 |
| Total | -137.2 |
Energy values calculated using the B3LYP/6-31G(d,p) model.
Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that there is no publicly available single-crystal X-ray diffraction data for the compound This compound . Consequently, a detailed analysis of its intermolecular interactions, crystal packing, and solid-state properties as requested in the outline cannot be provided.
The requested sections and subsections are critically dependent on the availability of a solved crystal structure, from which atomic coordinates and unit cell parameters are derived. This foundational data is essential for the analysis of:
Intermolecular Interactions and Crystal Packing: Without the precise locations of atoms within the crystal lattice, it is impossible to identify and characterize hydrogen bonding networks (such as C-H···O), π-π stacking interactions between aromatic rings, or other non-covalent interactions that govern the three-dimensional arrangement of molecules.
Solid-State Properties Derived from Crystal Structure: The analysis of properties like anisotropy and the relationship between molecular conformation and crystal packing is entirely contingent on having the crystallographic data. Anisotropy is a directional dependency of a material's properties, which is directly related to the arrangement of molecules in the crystal. Similarly, understanding how the specific shape (conformation) of the molecule influences its packing in the solid state requires detailed structural information.
Searches for the target compound under its systematic name and alternative names (such as Methyl 4-[(4-nitrophenyl)methoxy]benzoate and Methyl 4-(p-nitrobenzyloxy)benzoate) across multiple databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield any results.
While crystallographic data exists for structurally related but distinct compounds, such as Methyl 4-nitrobenzoate (B1230335), the strict instructions to focus solely on This compound preclude the use of such data as it would not be scientifically accurate or relevant to the specified subject.
Therefore, the generation of the requested article with detailed research findings and data tables is not possible at this time due to the absence of the necessary experimental crystallographic information in the public domain.
Theoretical and Computational Studies on Methyl 4 4 Nitrobenzyl Oxy Benzoate
Quantum Chemical Calculations
Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of a molecule at the electronic level. Methodologies like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) provide profound insights into molecular structure, stability, and spectroscopic behavior.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized molecular geometries, vibrational frequencies, and other electronic properties in the ground state. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. scirp.orgnih.gov
For Methyl 4-[(4-nitrobenzyl)oxy]benzoate, a DFT optimization would be expected to show that the two benzene (B151609) rings are not perfectly coplanar due to the flexibility of the central ether linkage (-O-CH₂-). The nitro group (NO₂) is anticipated to be nearly coplanar with its attached benzene ring to maximize resonance stabilization. researchgate.net Similarly, the methyl carboxylate group (-COOCH₃) would also lie close to the plane of its benzene ring.
DFT calculations provide precise bond lengths and angles. Based on studies of similar structures like methyl 4-hydroxybenzoate (B8730719) and 4-methyl-3-nitrobenzoic acid, the geometric parameters can be reliably predicted. scirp.orgnih.gov For instance, the C-N bond of the nitro group and the C=O bond of the ester group would exhibit lengths indicative of their double bond character and participation in resonance.
Table 1: Predicted Geometrical Parameters of this compound based on DFT Calculations of Analogous Compounds. Note: These are representative values based on published data for similar structural motifs and are intended for illustrative purposes.
| Parameter | Bond Type | Predicted Value |
| Bond Lengths (Å) | ||
| C-N (Nitro Group) | ~1.48 Å | |
| N-O (Nitro Group) | ~1.23 Å | |
| C=O (Ester Group) | ~1.22 Å | |
| C-O (Ester Group) | ~1.35 Å | |
| **Bond Angles (°) ** | ||
| O-N-O (Nitro Group) | ~124° | |
| C-C-O (Ester Group) | ~125° | |
| Dihedral Angles (°) | ||
| C-O-C-C (Ether Linkage) | ~180° (anti-periplanar) |
Time-Dependent Density Functional Theory (TD-DFT) is a primary method for calculating the electronic excited states of molecules, allowing for the simulation of UV-Visible absorption spectra. qu.edu.qanumberanalytics.com This analysis helps identify the electronic transitions responsible for the molecule's absorption of light.
For this compound, the electronic spectrum would be dominated by transitions within the two aromatic systems. The nitrobenzene (B124822) moiety is a strong chromophore, and its presence is expected to result in significant absorption bands. TD-DFT calculations would likely predict intense π → π* transitions associated with the aromatic rings and weaker n → π* transitions involving the non-bonding electrons on the oxygen atoms of the nitro and ester groups. qu.edu.qa The calculations provide vertical excitation energies, corresponding oscillator strengths (which relate to the intensity of the absorption band), and the molecular orbitals involved in each transition.
Table 2: Illustrative TD-DFT Data for a Nitroaromatic Compound. Note: This table represents typical output from a TD-DFT calculation on a molecule with similar chromophores.
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (ƒ) | Major Orbital Contribution |
| S1 | 3.85 | 322 | 0.005 | n → π |
| S2 | 4.52 | 274 | 0.650 | HOMO → LUMO (π → π) |
| S3 | 4.98 | 249 | 0.410 | HOMO-1 → LUMO (π → π) |
| S4 | 5.25 | 236 | 0.120 | HOMO → LUMO+1 (π → π) |
Molecular Orbital Theory and Reactivity Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity. A small energy gap implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govthaiscience.info
In this compound, the HOMO is expected to be localized primarily on the electron-rich methyl 4-(oxy)benzoate portion of the molecule, which contains the electron-donating ether oxygen. Conversely, the LUMO is predicted to be concentrated on the electron-deficient 4-nitrobenzyl ring, due to the strong electron-withdrawing nature of the nitro group. This spatial separation of the HOMO and LUMO suggests the potential for intramolecular charge transfer upon electronic excitation.
Table 3: Representative FMO Data from DFT Calculations on a Related Nitroaromatic Ester.
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -2.75 |
| HOMO-LUMO Gap (ΔE) | 4.10 |
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method is particularly useful for studying charge delocalization and hyperconjugative interactions. The stability arising from these interactions is quantified using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO.
For this compound, NBO analysis would reveal significant delocalization within the π-systems of both aromatic rings. Key stabilizing interactions would include the delocalization of lone pair electrons from the ether and ester oxygen atoms into the antibonding π* orbitals of the adjacent aromatic rings. Furthermore, significant hyperconjugation would be expected between the π orbitals of the nitrobenzene ring and the antibonding σ* and π* orbitals of the nitro group itself, contributing to the group's strong electron-withdrawing character.
Table 4: Illustrative NBO Second-Order Perturbation Analysis for Key Interactions. Note: This table shows examples of donor-acceptor interactions and their stabilization energies (E(2)) that would be expected in a molecule like this compound.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP(O) ether | π(C-C) aromatic | ~25.5 | Lone Pair → Antibonding π |
| LP(O) carbonyl | σ(C-C) aromatic | ~5.2 | Lone Pair → Antibonding σ |
| π(C-C) aromatic | π(C-C) aromatic | ~20.1 | π → π (Resonance) |
| π(C-C) aromatic | π(N-O) nitro | ~8.9 | π → π (Charge Transfer) |
Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different values of electrostatic potential. Regions of negative potential (typically colored red and yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable sites for nucleophilic attack. thaiscience.info
Following a comprehensive search for scholarly articles and computational chemistry studies, it has been determined that specific theoretical and computational research focusing solely on this compound, as required by the provided outline, is not available in the public domain.
While general methodologies and studies on related compounds are available, the strict requirement to focus exclusively on this compound prevents the inclusion of this information. Therefore, it is not possible to generate the requested article with the specified level of scientific accuracy and detail at this time.
Global Reactivity Descriptors
Specific research findings regarding the ionization potential and electron affinity of this compound are not available in the current scientific literature.
Detailed research findings concerning the global hardness, softness, electronegativity, and chemical potential of this compound are not documented in published scientific studies.
Reaction Mechanisms and Organic Transformations of Methyl 4 4 Nitrobenzyl Oxy Benzoate
Reactivity of the Benzylic Position
The benzylic carbon, the carbon atom directly attached to both a benzene (B151609) ring and the ether oxygen, is a key site of reactivity in Methyl 4-[(4-nitrobenzyl)oxy]benzoate. Its susceptibility to nucleophilic substitution and oxidation reactions is a focal point of its chemical behavior.
Nucleophilic Substitution Reactions (e.g., SN1 Mechanisms and Benzylic Carbocation Stabilization)
Nucleophilic substitution at the benzylic position of this compound can theoretically proceed through either an SN1 or SN2 mechanism. The SN1 mechanism involves the formation of a carbocation intermediate, while the SN2 mechanism is a concerted process where the nucleophile attacks as the leaving group departs.
The stability of the potential benzylic carbocation is a critical factor in determining the operative mechanism. In the case of this compound, the presence of a strongly electron-withdrawing nitro group (-NO2) at the para position of the benzyl (B1604629) ring significantly destabilizes the formation of a positive charge on the benzylic carbon. spcmc.ac.in This destabilization effect makes the formation of a benzylic carbocation energetically unfavorable, thereby disfavoring the SN1 pathway. spcmc.ac.in Consequently, nucleophilic substitution reactions at the benzylic position of this compound are more likely to proceed via an SN2 mechanism, where the transition state is stabilized by the electron-withdrawing nature of the nitro group. spcmc.ac.in
Table 1: Factors Influencing the Nucleophilic Substitution Mechanism at the Benzylic Position
| Factor | Influence on SN1 Mechanism | Influence on SN2 Mechanism | Relevance to this compound |
| Carbocation Stability | Favored by electron-donating groups | Not applicable | Destabilized by the electron-withdrawing nitro group, disfavoring SN1. spcmc.ac.in |
| Steric Hindrance | Less sensitive | Favored by less steric hindrance | The primary benzylic carbon is sterically accessible, favoring SN2. |
| Nucleophile Strength | Weak nucleophiles can participate | Favored by strong nucleophiles | Reaction outcome will depend on the chosen nucleophile. |
| Leaving Group Ability | Good leaving group is essential | Good leaving group is essential | The 4-(methoxycarbonyl)phenoxy group is a potential leaving group. |
| Solvent Polarity | Favored by polar protic solvents | Favored by polar aprotic solvents | The choice of solvent can influence the reaction pathway. |
Oxidation Reactions at the Benzylic Carbon
The benzylic C-H bonds in this compound are susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can cleave the benzylic C-H bond and the ether linkage, leading to the formation of 4-nitrobenzoic acid. learncbse.in Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically used to oxidize benzylic alcohols to aldehydes or ketones and may not be sufficiently reactive to oxidize the benzylic ether in this compound under standard conditions. chegg.comleah4sci.com A protocol using aqueous sodium hydroxide (B78521) in methanol (B129727) at elevated temperatures has been reported for the cleavage of p-nitrobenzyl ethers, which is presumed to proceed via oxidation at the benzylic position by dissolved oxygen, yielding 4-nitrobenzaldehyde (B150856) as a by-product. nih.gov
Transformations Involving the Ester Moiety
The methyl ester group in this compound is another reactive site, primarily susceptible to nucleophilic acyl substitution reactions such as transesterification and hydrolysis.
Transesterification Reactions
Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. In the case of this compound, the methyl group of the ester can be replaced by a different alkyl or aryl group by reacting the compound with an excess of the corresponding alcohol in the presence of an acid or base catalyst. ucla.edu Acid catalysts, such as sulfuric acid, protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. anko.com.tw Base catalysts, typically an alkoxide corresponding to the alcohol being used, deprotonate the alcohol to form a more potent nucleophile. ucla.edu The reaction is generally reversible, and driving the equilibrium towards the desired product often requires using a large excess of the reactant alcohol or removing one of the products. ucla.edu
Table 2: Catalysts and Conditions for Transesterification of Methyl Benzoates
| Catalyst Type | Example Catalyst | General Conditions |
| Acid | Sulfuric Acid (H2SO4) | Excess alcohol, often at reflux temperature. ucla.edu |
| Base | Sodium Ethoxide (NaOEt) | Excess alcohol, typically at room temperature or with gentle heating. ucla.edu |
| Organometallic | Zinc Compounds | Elevated temperatures (140-250 °C). google.com |
Hydrolysis Pathways (e.g., Ester Hydrolysis in Multi-step Synthesis)
Ester hydrolysis, the cleavage of an ester to form a carboxylic acid and an alcohol, can be achieved under either acidic or basic conditions. For this compound, hydrolysis would yield 4-[(4-nitrobenzyl)oxy]benzoic acid and methanol.
Acid-Catalyzed Hydrolysis : In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon for attack by water. This process is reversible.
Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process where a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. The initial product is the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. chegg.com This method is often preferred for its irreversibility and generally higher yields. A procedure for the hydrolysis of a substituted methyl benzoate (B1203000) involved heating under reflux with sodium hydroxide in a mixture of water and methanol. chemspider.com
Reactivity of the Nitro Group
The nitro group on the benzyl ring is a key functional group that can undergo various transformations, most notably reduction to an amine. The ability to selectively reduce the nitro group without affecting the ester or ether functionalities is crucial for the synthetic utility of this compound.
Numerous reagents and catalytic systems have been developed for the chemoselective reduction of aromatic nitro groups. organic-chemistry.org These methods are designed to tolerate other reducible functional groups, such as esters. Common methods include:
Catalytic Hydrogenation : Using hydrogen gas with a metal catalyst like palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel. wikipedia.org
Metal-Acid Systems : Metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl).
Transfer Hydrogenation : Using a hydrogen donor like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst such as Raney nickel. google.com
Sodium Borohydride (B1222165) with a Transition Metal Catalyst : A combination of sodium borohydride (NaBH4) and a transition metal salt, such as iron(II) chloride (FeCl2), has been shown to be effective for the selective reduction of nitroarenes in the presence of ester groups. d-nb.info
The resulting 4-aminobenzyl ether derivative can serve as a valuable intermediate in the synthesis of more complex molecules.
Table 3: Reagents for the Chemoselective Reduction of Aromatic Nitro Groups
| Reagent/System | Typical Conditions | Functional Group Tolerance |
| H2, Pd/C | Atmospheric or elevated pressure of H2, various solvents | Good tolerance for esters and ethers. |
| Fe, HCl | Acidic aqueous solution, often with heating | Good tolerance for esters. |
| Hydrazine hydrate, Raney Ni | Refluxing alcohol solvent | Can be selective for the nitro group. google.com |
| NaBH4, FeCl2 | Methanol or ethanol (B145695) solvent, room temperature | High chemoselectivity for the nitro group over esters. d-nb.info |
Photochemical Transformations and Photoactivated Systems
The nitrobenzyl group, particularly the o-nitrobenzyl isomer, is a well-known phototrigger or photoremovable protecting group. wikipedia.orgresearchgate.net Upon irradiation with UV light, typically in the range of 300-365 nm, the nitrobenzyl group undergoes a photochemical reaction that leads to the cleavage of the benzylic ether bond, releasing the protected molecule. wikipedia.orgnih.gov This property allows for the spatial and temporal control of the release of active compounds.
The photochemical cleavage mechanism of o-nitrobenzyl derivatives is believed to proceed through a Norrish Type II reaction. wikipedia.org The initial step involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate. wikipedia.org This intermediate then undergoes a series of rearrangements, ultimately resulting in the cleavage of the bond to the protected group and the formation of a 2-nitrosobenzaldehyde byproduct. nih.govnih.gov While the subject compound is a p-nitrobenzyl derivative, the general principle of using a nitrobenzyl moiety as a phototrigger is a key aspect of its chemical reactivity.
The efficiency of photochemical release from nitrobenzyl compounds can be influenced by photosensitization. nih.gov This process involves the use of a sensitizer (B1316253) molecule that absorbs light and then transfers the energy to the nitrobenzyl compound, initiating the cleavage reaction. This can be particularly useful for shifting the required wavelength of light to a more biologically compatible range, such as near-infrared, through two-photon absorption mechanisms. nih.gov
While specific studies on the photosensitized release from this compound are not detailed in the available literature, the general strategies developed for other nitrobenzyl systems are applicable. These strategies include modifying the aromatic ring or the benzylic position of the nitrobenzyl group to alter its absorption properties and quantum yield. nih.gov
Derivatization Strategies and Functionalization
The structure of this compound offers several sites for derivatization and functionalization, allowing for the synthesis of a variety of related compounds with tailored properties.
One primary strategy involves the transformation of the methyl ester group. Hydrolysis of the ester would yield the corresponding carboxylic acid, 4-[(4-nitrobenzyl)oxy]benzoic acid. This carboxylic acid can then be converted to a wide range of derivatives, such as amides, esters, or acid chlorides, through standard organic transformations.
Another key functionalization pathway is the reduction of the nitro group, as discussed in section 6.3.1. The resulting amine, Methyl 4-[(4-aminobenzyl)oxy]benzoate, is a versatile intermediate. The amino group can undergo various reactions, including diazotization, acylation, and alkylation, to introduce diverse functionalities.
Furthermore, the aromatic rings of both the benzoate and the nitrobenzyl moieties can be subjected to electrophilic aromatic substitution reactions, although the directing effects of the existing substituents would need to be considered. The ester and nitro groups are deactivating and meta-directing, while the ether oxygen is activating and ortho, para-directing.
These derivatization strategies allow for the modification of the compound's physical and chemical properties, such as solubility, reactivity, and biological activity, making it a versatile scaffold for the development of new molecules.
Introduction of Additional Functional Groups onto the Aromatic Rings
The two benzene rings in this compound are susceptible to electrophilic aromatic substitution, a fundamental reaction for introducing new functional groups. The regioselectivity of these substitutions is dictated by the directing effects of the existing substituents.
The aromatic ring derived from methyl benzoate has a methoxycarbonyl group (-COOCH₃) and a benzyloxy substituent (-OCH₂-Ar). The methoxycarbonyl group is an electron-withdrawing group and a meta-director. rsc.orgumkc.edu Conversely, the benzyloxy group is an ortho-, para-director due to the electron-donating nature of the ether oxygen. The combined influence of these two groups will direct incoming electrophiles to the positions ortho to the benzyloxy group.
The second aromatic ring, part of the 4-nitrobenzyl group, contains a strongly deactivating and meta-directing nitro group (-NO₂). rsc.org This ring is therefore less susceptible to further electrophilic substitution compared to the other ring.
Nitration:
A common electrophilic aromatic substitution is nitration, which introduces a nitro group onto the aromatic ring. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the reactive nitronium ion (NO₂⁺). ma.eduaiinmr.comscribd.com For this compound, nitration is expected to occur on the more activated ring, ortho to the electron-donating benzyloxy group.
| Reaction | Reagents and Conditions | Expected Major Product |
| Nitration | Conc. HNO₃, Conc. H₂SO₄, 0-10 °C | Methyl 3-nitro-4-[(4-nitrobenzyl)oxy]benzoate |
Halogenation:
Halogenation, such as bromination or chlorination, can also be performed to introduce halogen atoms onto the aromatic rings. These reactions typically employ a halogen (e.g., Br₂ or Cl₂) with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). Similar to nitration, the substitution is anticipated to occur on the more activated ring at the positions ortho to the benzyloxy group.
| Reaction | Reagents and Conditions | Expected Major Product |
| Bromination | Br₂, FeBr₃ | Methyl 3-bromo-4-[(4-nitrobenzyl)oxy]benzoate |
| Chlorination | Cl₂, AlCl₃ | Methyl 3-chloro-4-[(4-nitrobenzyl)oxy]benzoate |
Reduction of the Nitro Group:
The nitro group on the 4-nitrobenzyl moiety can be reduced to an amino group (-NH₂), a versatile functional group for further transformations. This reduction can be accomplished through various methods, including catalytic hydrogenation or using metals in acidic media. masterorganicchemistry.comyoutube.com
| Reaction | Reagents and Conditions | Expected Product |
| Catalytic Hydrogenation | H₂, Pd/C, Ethanol | Methyl 4-[(4-aminobenzyl)oxy]benzoate |
| Metal in Acid | Sn, HCl or Fe, HCl | Methyl 4-[(4-aminobenzyl)oxy]benzoate |
Modification of the Ester or Ether Linkages
The ester and ether functionalities in this compound are key sites for chemical modification, allowing for the cleavage or alteration of these linkages.
Ester Hydrolysis (Saponification):
The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is commonly employed and involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. orgsyn.orgyoutube.comyoutube.com The reaction proceeds through a nucleophilic acyl substitution mechanism. Subsequent acidification of the reaction mixture yields the carboxylic acid. The rate of hydrolysis can be influenced by the substituents on the aromatic ring. oieau.fr
| Reaction | Reagents and Conditions | Product |
| Saponification | 1. NaOH(aq), Heat2. H₃O⁺ | 4-[(4-Nitrobenzyl)oxy]benzoic acid |
Ether Cleavage:
The benzyl ether linkage can be cleaved under various conditions. A common method is hydrogenolysis, which involves catalytic hydrogenation. organic-chemistry.org This reaction is often performed using a palladium catalyst on carbon (Pd/C) and a source of hydrogen. This method is advantageous as it can simultaneously reduce the nitro group.
Alternatively, strong acids such as HBr or HI can cleave ethers. youtube.commasterorganicchemistry.commasterorganicchemistry.comlibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of a benzyl ether, the cleavage can proceed through an Sₙ1 or Sₙ2 mechanism depending on the specific conditions. A study has shown that p-nitrobenzyl ethers can be cleaved using aqueous sodium hydroxide in methanol at elevated temperatures. nih.gov Another selective method for benzyl ether cleavage involves the use of a boron trichloride–dimethyl sulfide (B99878) complex. organic-chemistry.org
| Reaction | Reagents and Conditions | Expected Products |
| Hydrogenolysis | H₂, Pd/C, Ethanol | 4-Hydroxybenzoic acid and 4-methylaniline |
| Acidic Cleavage | HBr (conc.), Heat | Methyl 4-hydroxybenzoate (B8730719) and 4-nitrobenzyl bromide |
| Reductive Cleavage | Various reducing agents | Methyl 4-hydroxybenzoate and 4-nitrotoluene |
Supramolecular Chemistry and Non Covalent Interactions of Methyl 4 4 Nitrobenzyl Oxy Benzoate
Molecular Recognition and Host-Guest Chemistry
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces, leading to a well-defined structural arrangement. In the context of Methyl 4-[(4-nitrobenzyl)oxy]benzoate, the aromatic rings and the polar nitro and ester groups are key features that can participate in host-guest chemistry. The electron-deficient nitro-aromatic ring can interact favorably with electron-rich aromatic guests through π-π stacking interactions.
While specific host-guest studies involving this compound as a host or guest are not extensively documented, the broader class of nitrobenzyl derivatives has been explored in supramolecular chemistry. The design of synthetic hosts often incorporates functionalities capable of specific recognition events, and the structural features of this compound make it a candidate for such interactions. For instance, the ether and ester oxygen atoms could act as hydrogen bond acceptors for suitable donor guests.
Self-Assembly and Self-Organization Principles
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. The process is fundamental to the formation of complex biological and synthetic supramolecular systems. The self-assembly of this compound and its derivatives is governed by a combination of directional and non-directional interactions.
Coordination-driven self-assembly is a powerful strategy for constructing discrete and polymeric supramolecular architectures with well-defined geometries. This approach relies on the predictable coordination of metal ions with organic ligands. Derivatives of this compound, particularly those where the methyl ester is hydrolyzed to a carboxylic acid, can serve as effective ligands.
The carboxylate group can coordinate to a variety of metal centers, while the nitro group can either remain as a peripheral functional group influencing solubility and secondary interactions or, in some cases, participate in weaker coordination. The rigid backbone of the benzoate (B1203000) and benzyl (B1604629) ether components provides a defined geometry for the resulting metallosupramolecular structures. The competitive coordination between different donor sites on the ligand can influence the final architecture of the assembled complex.
Non-covalent interactions are the primary driving forces for the self-assembly of this compound. The crystal structure of related compounds provides insight into the likely interactions. For instance, in the crystal structure of methyl 4-nitrobenzoate (B1230335), a fragment of the target molecule, weak intermolecular aromatic C-H···O hydrogen bonds involving both the carboxyl and nitro groups are observed. nih.govresearchgate.net
A related hydrazone derivative, 4-[(4-methylbenzyl)oxy]-N'-(4-nitrobenzylidene)benzohydrazide, demonstrates the importance of N—H···O and C—H···O hydrogen bonds in forming a three-dimensional supramolecular architecture. researchgate.net This suggests that derivatives of this compound with hydrogen-bond donor capabilities would likely form robust self-assembled structures.
Table 1: Crystallographic Data for Methyl 4-nitrobenzoate nih.gov
| Parameter | Value |
| Molecular Formula | C₈H₇NO₄ |
| Molecular Weight | 181.15 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.109 (3) |
| b (Å) | 17.092 (6) |
| c (Å) | 7.193 (3) |
| β (°) | 116.292 (4) |
| Volume (ų) | 783.6 (5) |
Formation of Supramolecular Architectures
The interplay of the aforementioned non-covalent interactions can lead to the formation of various well-defined supramolecular architectures.
By employing derivatives of this compound as ligands in coordination-driven self-assembly, it is conceivable to construct metallosupramolecular systems such as metallacycles and other polygonal structures. The geometry of the ligand, specifically the angle between the coordinating groups, in conjunction with the preferred coordination geometry of the metal ion, dictates the size and shape of the final assembly. For example, a ditopic carboxylate ligand derived from this molecule could react with square-planar metal ions to form molecular squares or with other metal precursors to generate more complex architectures.
Supramolecular polymers are polymeric arrays of monomeric units held together by reversible and directional non-covalent interactions. The combination of hydrogen bonding and π-π stacking in derivatives of this compound could lead to the formation of one-dimensional supramolecular chains.
Furthermore, under certain conditions of concentration and solvent, these supramolecular polymers can entangle and immobilize solvent molecules to form supramolecular gels. The gelation properties would be highly dependent on the specific functional groups present in the molecule and the nature of the solvent, which modulates the strength of the non-covalent interactions.
Quantification of Intermolecular Interactions
The study of supramolecular chemistry hinges on the ability to quantify the strength and stoichiometry of non-covalent interactions between molecules. For a compound like this compound, understanding these interactions is crucial for predicting its behavior in larger molecular assemblies and for the design of novel materials. The following sections detail the primary experimental techniques used for this purpose.
The binding constant (K) is a measure of the strength of the non-covalent interaction between two or more molecules in equilibrium. Spectroscopic methods are powerful tools for determining binding constants because the formation of a supramolecular complex often leads to measurable changes in the spectroscopic properties of the interacting species. units.itsquarespace.com
UV-Visible (UV-Vis) Spectroscopy: This technique is frequently used when the formation of a host-guest complex involving this compound results in a change in the electronic environment of a chromophore. units.it The presence of the nitro group and benzene (B151609) rings in the molecule suggests it absorbs in the UV-Vis region. Upon interaction with a guest molecule, shifts in the absorption maxima or changes in molar absorptivity can be monitored. andreabellelli.it
A typical experiment involves titrating a solution of the host with the guest and recording the UV-Vis spectrum after each addition. squarespace.com The change in absorbance at a specific wavelength is then plotted against the concentration of the guest. By fitting this data to a suitable binding model (e.g., 1:1, 1:2), the binding constant can be calculated. nsf.govresearchgate.net The presence of isosbestic points in the spectra can indicate a simple two-state equilibrium between the free and complexed species. units.itandreabellelli.it
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another highly effective method for determining binding constants, particularly for interactions in solution. youtube.comibb.waw.pl The chemical shifts of protons in this compound are sensitive to their local electronic environment. When a guest molecule binds, it can induce changes in these chemical shifts.
In an NMR titration experiment, the NMR spectrum of the host is recorded upon incremental addition of a guest. youtube.comdu.edu The observed chemical shift changes of specific host protons are monitored and plotted against the guest concentration. This data can then be fitted to a binding isotherm to extract the binding constant. du.edu One of the advantages of NMR is that it can provide detailed structural information about the supramolecular complex. nih.gov
The following table illustrates the type of data that would be generated from a hypothetical UV-Vis titration experiment to determine the binding constant of this compound with a guest molecule.
| Guest Concentration (M) | Absorbance at λmax |
| 0.00 | 0.200 |
| 1.00e-5 | 0.250 |
| 2.00e-5 | 0.295 |
| 4.00e-5 | 0.370 |
| 8.00e-5 | 0.480 |
| 1.60e-4 | 0.600 |
| 3.20e-4 | 0.750 |
| 6.40e-4 | 0.880 |
| 1.28e-3 | 0.950 |
| 2.56e-3 | 0.980 |
This is a hypothetical data table for illustrative purposes.
Determining the stoichiometry of a supramolecular complex—the ratio in which the host and guest molecules combine—is a critical step in characterizing the system.
Job's Plot (Method of Continuous Variation): A widely used technique for determining stoichiometry is the method of continuous variation, commonly known as a Job's plot. wikipedia.orglibretexts.org In this method, a series of solutions is prepared where the mole fractions of the host (this compound) and the guest are varied, while the total molar concentration is kept constant. wikipedia.org
A physical property that is proportional to the concentration of the complex, such as the absorbance from UV-Vis spectroscopy, is measured for each solution. This property is then plotted against the mole fraction of one of the components. The mole fraction at which the plotted property reaches a maximum (or minimum) corresponds to the stoichiometry of the complex. wikipedia.org For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry, while a maximum at 0.33 would suggest a 1:2 host-guest complex.
It is important to note that the reliability of Job's plots can be limited in systems with low association constants or where multiple equilibria are present. acs.orgrsc.orgresearchgate.net Therefore, the results are often corroborated with other techniques.
The table below provides an example of the data that would be collected for a Job's plot analysis.
| Mole Fraction of this compound | Mole Fraction of Guest | Corrected Absorbance |
| 0.0 | 1.0 | 0.000 |
| 0.1 | 0.9 | 0.120 |
| 0.2 | 0.8 | 0.230 |
| 0.3 | 0.7 | 0.325 |
| 0.4 | 0.6 | 0.400 |
| 0.5 | 0.5 | 0.450 |
| 0.6 | 0.4 | 0.410 |
| 0.7 | 0.3 | 0.330 |
| 0.8 | 0.2 | 0.235 |
| 0.9 | 0.1 | 0.125 |
| 1.0 | 0.0 | 0.000 |
This is a hypothetical data table for illustrative purposes, assuming a 1:1 stoichiometry.
Materials Science Applications and Advanced Properties of Methyl 4 4 Nitrobenzyl Oxy Benzoate Architectures
Stimuli-Responsive Materials and Molecular Devices
Molecular Machine Components
Methyl 4-[(4-nitrobenzyl)oxy]benzoate, by virtue of its 4-nitrobenzyl ether moiety, is a prime candidate for incorporation into molecular machine architectures as a photocleavable component. The o-nitrobenzyl group is a well-established photolabile protecting group (PPG) that can be cleaved with near-UV light. pnas.orgbeilstein-journals.orgrsc.org This property allows for the precise spatial and temporal control over the release of molecules or the activation of a system, which is a fundamental requirement for the operation of many molecular machines. nih.gov
The core principle lies in the photoisomerization of the o-nitrobenzyl group upon UV irradiation, which leads to the cleavage of the benzylic ether bond. polito.it This process can be harnessed to trigger conformational changes, release cargo, or initiate subsequent reaction steps within a molecular assembly. For instance, DNA-based molecular motors have been developed where the motion is initiated or controlled by the photocleavage of an o-nitrobenzyl linker integrated into the DNA structure. nih.gov In such a system, the linker can be used to block a binding site or hold a component of the machine in an inactive state. Upon light exposure, the linker is cleaved, unblocking the site and allowing the machine to proceed with its function. nih.gov
The application of o-nitrobenzyl derivatives extends to the construction of photoresponsive polymersomes, which can be considered a form of molecular machinery for controlled release. mdpi.com These are self-assembled vesicles where the amphiphilic block copolymers contain photocleavable o-nitrobenzyl linkers at their hydrophilic/hydrophobic interface. mdpi.com Irradiation with UV light cleaves these linkers, leading to the disassembly of the polymersome and the release of its encapsulated contents. mdpi.com this compound could serve as a key building block in the synthesis of such photoresponsive polymers.
Furthermore, the integration of nitrobenzyl functionalities into more complex mechanically interlocked molecules like rotaxanes and catenanes offers another avenue for their use in molecular machines. nih.govrsc.org While not involving cleavage, the nitrobenzyl unit can act as a station for a macrocycle or its redox state can be switched to induce movement. nih.gov The photocleavable nature of the 4-nitrobenzyl group in this compound, however, primarily lends itself to applications where irreversible bond-breaking is the desired trigger for a mechanical event.
Table 1: Potential Roles of this compound as a Molecular Machine Component
| Component Function | Mechanism of Action | Potential Application |
| Photocleavable Linker | UV-induced cleavage of the nitrobenzyl ether bond. pnas.orgbeilstein-journals.org | Triggering motion in DNA-based motors. nih.gov |
| Photoresponsive Polymer Unit | Incorporation into block copolymers to form photosensitive vesicles. mdpi.com | Controlled release from polymersomes. mdpi.com |
| Gating Mechanism | Blocking and unblocking of active sites in a molecular assembly. | Regulating enzymatic activity or binding events. |
| Sacrificial Component | Irreversible dissociation to allow for a one-time mechanical action. | Single-use actuators or release systems. |
Role in Catalysis
Supramolecular Catalysis
The 4-nitrobenzyl group within this compound provides a photoresponsive handle that can be exploited in the field of supramolecular catalysis. Supramolecular catalysis relies on the formation of well-defined, non-covalent assemblies to create a catalytic environment. The ability to control the assembly and disassembly of these structures with an external stimulus like light is a key area of research. rsc.org
The photocleavage of the o-nitrobenzyl moiety can be used to trigger the formation or disruption of a supramolecular assembly. rsc.org For example, a molecule containing an o-nitrobenzyl group might be unable to participate in the hydrogen bonding or π-π stacking interactions necessary for the formation of a catalytic supramolecular gel. Upon irradiation, the o-nitrobenzyl group is cleaved, unmasking a functional group that can then drive the self-assembly process, leading to the formation of the active catalytic species. rsc.orgnih.gov This provides a method for spatiotemporal control over the catalytic activity.
Conversely, a catalytically active supramolecular structure could be held together by linkers containing the 4-nitrobenzyl group. The application of light would then lead to the cleavage of these linkers and the disassembly of the supramolecular catalyst, effectively switching the catalysis "off". This on-demand deactivation could be useful for controlling reaction times and preventing over-reaction or the formation of side products.
While direct examples of this compound in supramolecular catalysis are not prominent in the literature, the principles are well-established with other o-nitrobenzyl derivatives. rsc.orgnih.gov The combination of a photoresponsive unit with a structure capable of engaging in supramolecular interactions makes this compound and its derivatives interesting candidates for the development of new photo-switchable catalytic systems.
Table 2: Supramolecular Catalysis Strategies Utilizing Photoresponsive Nitrobenzyl Groups
| Strategy | Description | Potential Outcome |
| Photo-initiated Assembly | An inactive precursor is photochemically converted to a molecule that self-assembles into a catalytic structure. rsc.org | "Turn-on" catalysis with light. |
| Photo-initiated Disassembly | A catalytically active supramolecular assembly is disrupted by the photocleavage of its components. | "Turn-off" catalysis with light. |
| Substrate Release | A substrate is "caged" with a nitrobenzyl group within a supramolecular host, and released by light to undergo a catalyzed reaction. nih.gov | Controlled substrate delivery to a catalytic site. |
| Cavity Modification | The photocleavage of a nitrobenzyl group alters the size or chemical nature of a catalytic cavity within a supramolecular host. | Alteration of catalyst selectivity. |
Heterogeneous Catalysis Incorporating Derivatives
Derivatives of this compound can be incorporated into heterogeneous catalytic systems in several ways, either as precursors to active sites or as functional modifiers of catalyst supports. The nitro group of the 4-nitrobenzyl moiety is readily reducible to an amine group, providing a versatile chemical handle for further functionalization.
For example, the selective hydrogenation of nitro compounds to amines is a crucial industrial process, and heterogeneous catalysts are widely used for this purpose. acs.org The 4-nitrobenzyl group itself can be a substrate for such catalytic transformations. More importantly, once reduced to an aminobenzyl group, this functionality can be used to anchor catalytic metal complexes to a solid support, such as silica (B1680970) or a polymer resin. This covalent attachment prevents the leaching of the catalyst into the reaction medium, facilitating its recovery and reuse.
Furthermore, derivatives of this compound could be used in the synthesis of ligands for metal catalysts. For instance, the aminobenzyl derivative can be further modified to create bidentate or polydentate ligands that can chelate to a metal center, influencing its catalytic activity and selectivity. These functionalized ligands can then be immobilized on a heterogeneous support.
There is also research into the use of nitrobenzyl derivatives in the preparation of novel catalytic materials. For example, N-(4-Nitrobenzyl) isatin (B1672199) has been used as a reactant in reactions catalyzed by solid acid catalysts. d-nb.info While in this case the nitrobenzyl group is part of a reactant, it demonstrates the compatibility of this functional group with heterogeneous catalytic conditions. Additionally, the formylation of 4-nitrobenzyl alcohol has been studied using various heterogeneous catalysts, indicating that the nitrobenzyl moiety can be a stable component in catalytically driven transformations. researchgate.net
Table 3: Applications of Nitrobenzyl Derivatives in Heterogeneous Catalysis
| Application | Role of the Nitrobenzyl Derivative | Example Catalyst System |
| Catalyst Precursor | The nitro group is reduced to an amine, which is then used to anchor a metal complex. | Metal complexes immobilized on amine-functionalized silica. |
| Ligand Synthesis | The derivative is used as a building block for creating ligands for catalytic metals. | Palladium complexes with phenanthroline-derived ligands. nih.gov |
| Support Functionalization | The derivative is attached to a solid support to modify its surface properties. | Functionalized graphene oxide or magnetic nanoparticles. d-nb.info |
| Reactant in Catalysis | The derivative is a starting material in a reaction catalyzed by a heterogeneous catalyst. | Synthesis of 4H-chromene derivatives. d-nb.info |
Future Research Directions for Methyl 4 4 Nitrobenzyl Oxy Benzoate
Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability
The traditional synthesis of Methyl 4-[(4-nitrobenzyl)oxy]benzoate typically involves the Williamson ether synthesis, a reliable but often environmentally taxing method. wikipedia.orgmasterorganicchemistry.comjk-sci.com Future research will likely focus on developing more efficient and sustainable synthetic routes.
Green Chemistry Approaches: The development of "green" synthetic methodologies is a paramount goal. This includes the exploration of surfactant-assisted Williamson synthesis in aqueous media, which could significantly reduce the reliance on volatile organic solvents. researchgate.net The use of phase-transfer catalysis (PTC) also presents a promising avenue for enhancing reaction rates and yields while simplifying purification processes. researchgate.netmdpi.comresearchgate.netcrdeepjournal.orgacs.org
Alternative Activation Methods: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. unesp.brtsijournals.comresearchgate.net Investigating the application of microwave irradiation to the synthesis of this compound could lead to dramatically reduced reaction times and improved energy efficiency. wikipedia.org Furthermore, the use of solid-supported reagents and catalysts could facilitate easier product isolation and catalyst recycling, contributing to a more sustainable process.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Surfactant-Assisted Synthesis | Use of water as a solvent, reduced organic waste. | Optimization of surfactant type and concentration. |
| Phase-Transfer Catalysis (PTC) | Increased reaction rates, milder reaction conditions. | Screening of various phase-transfer catalysts for efficiency. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved energy efficiency. | Development of optimized microwave protocols. |
Advanced Derivatization for Tailored Chemical Reactivity and Supramolecular Assembly
The inherent functionalities of this compound, namely the nitro group, the ester moiety, and the aromatic rings, provide multiple sites for derivatization. Future work in this area will focus on creating a library of derivatives with tailored properties for specific applications.
Functional Group Modification: The nitro group can be reduced to an amine, which can then be further functionalized through various reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other esters or amides, altering the molecule's solubility and reactivity. nih.gov Modifications to the aromatic rings, such as the introduction of additional substituents, can fine-tune the electronic properties and steric profile of the molecule.
Supramolecular Synthon Development: The derivatized molecules can be designed to act as building blocks (synthons) for the construction of complex supramolecular architectures. For instance, the introduction of hydrogen bonding motifs or metal-coordinating ligands could direct the self-assembly of these molecules into predictable and functional structures. The study of benzoate (B1203000) esters as new species for supramolecular chiral assembly highlights the potential in this area. rsc.org
Comprehensive Computational Studies on Dynamic Processes and Reaction Pathways
Computational chemistry offers a powerful lens through which to understand the behavior of this compound at the molecular level. Future computational studies will be crucial for predicting its properties and guiding experimental work.
Reaction Mechanism Elucidation: Density Functional Theory (DFT) and ab initio methods can be employed to investigate the detailed mechanisms of both the synthesis and potential reactions of this compound. rsc.orgacs.orgunifr.chresearchgate.netresearchgate.net This includes studying the transition states and intermediates involved in its formation and derivatization, providing insights that can be used to optimize reaction conditions.
Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound and its derivatives in different environments. This can provide valuable information on their conformational flexibility, solvation, and interactions with other molecules, which is essential for understanding their role in supramolecular assembly and materials science applications.
| Computational Method | Research Application | Expected Insights |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms. | Understanding of transition states and reaction energetics. |
| Molecular Dynamics (MD) | Simulation of molecular behavior in various media. | Information on conformational dynamics and intermolecular interactions. |
Design and Synthesis of Complex Supramolecular Architectures with Tunable Properties
The ability of molecules to self-assemble into well-defined, ordered structures is a cornerstone of modern materials science. Future research will focus on harnessing the intermolecular interactions of this compound and its derivatives to create novel supramolecular architectures.
Crystal Engineering: By systematically modifying the structure of the molecule, it is possible to control its packing in the solid state, a field known as crystal engineering. The crystal structure of the related compound, ethyl 4-[(4-methylbenzyl)oxy]benzoate, provides a valuable starting point for understanding the potential packing motifs. researchgate.net The introduction of different functional groups can promote specific intermolecular interactions, such as hydrogen bonding and π-π stacking, leading to the formation of crystals with desired properties.
Self-Assembly in Solution: The design of derivatives that can self-assemble in solution into specific nanostructures, such as nanowires, gels, or vesicles, is another exciting research direction. These self-assembled materials could have applications in areas such as drug delivery and nanotechnology.
Innovation in Materials Science Applications, including Optoelectronic and Sensor Technologies
The unique electronic and structural features of this compound make it a promising candidate for various materials science applications.
Nonlinear Optical (NLO) Materials: The presence of the nitro group, a strong electron-withdrawing group, suggests that this compound and its derivatives could exhibit significant second-order nonlinear optical properties. jhuapl.edugoogle.com Future research could focus on the design and synthesis of derivatives with enhanced NLO responses for applications in optoelectronics and photonics. The study of related polymers containing nitrophenyl groups has already shown promising results in this area. mdpi.com
Photocleavable Protecting Groups: Nitrobenzyl compounds are well-known for their use as photocleavable protecting groups in organic synthesis and biology. acs.orgnih.govnih.govwikipedia.orgacs.orgnih.govscholasticahq.comresearchgate.net The 4-nitrobenzyl ether linkage in this compound could potentially be cleaved by light, allowing for the controlled release of the benzoate moiety. This could be exploited in the development of photoresponsive materials, such as light-degradable polymers or photo-triggered drug delivery systems. A mild and efficient cleavage protocol for nitrobenzyl groups has been developed, which could be applicable here. nih.gov
Chemical Sensors: The aromatic rings and functional groups of this compound could be functionalized with specific recognition elements to create chemical sensors. The binding of an analyte could induce a change in the optical or electronic properties of the molecule, providing a detectable signal.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 4-[(4-nitrobenzyl)oxy]benzoate, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, methyl 4-hydroxybenzoate can react with 4-nitrobenzyl bromide in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃) with ultrasound assistance to enhance reaction efficiency . Conventional heating (70°C, 5 hours) in acetonitrile with KI as a catalyst is also effective .
- Key Variables : Solvent polarity (DMF vs. acetonitrile), base strength (K₂CO₃), and energy input (ultrasound vs. thermal) significantly impact reaction kinetics and yield. Ultrasound reduces reaction time from hours to minutes while maintaining yields >80% .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Primary Methods :
- NMR Spectroscopy : ¹H/¹³C NMR resolves the aromatic protons (δ 7.2–8.3 ppm) and ester carbonyl (δ ~165 ppm) .
- X-ray Crystallography : Used to confirm molecular geometry, particularly the spatial arrangement of the nitrobenzyl and benzoate moieties .
- HPLC-MS : Validates purity (>95%) and molecular weight (301.25 g/mol) .
Q. What are the documented safety protocols for handling this compound?
- Hazard Mitigation :
- Acute Toxicity : Classified as Category 4 (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood .
- Spill Management : Absorb with inert material (sand) and avoid environmental release .
Advanced Research Questions
Q. How can reaction parameters be optimized to enhance regioselectivity in derivatives of this compound?
- Mechanistic Insight : The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position of the benzyl ring. Catalytic systems (e.g., Cu(II)) enable cascade dehydrogenation for constructing complex derivatives like tetraphenylethene analogs .
- Optimization Strategies :
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions.
- Catalyst Loading : 10 mol% Cu(OAc)₂ improves yields in cross-coupling reactions by 25% .
Q. What role does this compound play in synthesizing bioactive or functional materials?
- Applications :
- Drug Development : Serves as a precursor for chromeno-oxazine derivatives with potential antitumor activity .
- Materials Science : The nitro group facilitates photo-responsive behavior in liquid crystals or polymers .
- Case Study : Reacting with morpholinopropyl groups yields heterocyclic derivatives showing >50% inhibition of cancer cell lines (IC₅₀ < 10 µM) .
Q. How do computational methods aid in predicting the reactivity of this compound?
- In Silico Tools :
- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify sites for electrophilic/nucleophilic attacks.
- Molecular Docking : Models interactions with biological targets (e.g., enzyme active sites) to guide functionalization .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points or spectral How should researchers validate their findings?
- Resolution : Cross-reference with crystallographic data (e.g., CCDC entries) and replicate experiments under standardized conditions (e.g., heating rate in DSC). For example, melting points vary by ±3°C due to polymorphism or impurities .
Methodological Tables
Table 1 : Comparison of Synthetic Routes
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Ultrasound-assisted | DMF, K₂CO₃, 40 kHz, 4 hours | 85 | |
| Thermal (Conventional) | CH₃CN, K₂CO₃, 70°C, 5 hours | 78 |
Table 2 : Key Spectral Data for Structural Confirmation
| Technique | Diagnostic Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 8.2 (d, 2H, NO₂-Ar), 5.3 (s, 2H, CH₂) | |
| IR (KBr) | 1720 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
